Cyclohexanol, 5-methyl-2-(1-methylethylidene)-, (1S,5S)-
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Overview
Description
Cyclohexanol, 5-methyl-2-(1-methylethylidene)-, (1S,5S)-, also known as (1S,5S)-Isopulegol, is an organic compound with the molecular formula C10H18O. It is a monoterpenoid alcohol and a stereoisomer of isopulegol. This compound is a colorless liquid with a characteristic minty odor and is commonly found in essential oils of various plants.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanol, 5-methyl-2-(1-methylethylidene)-, (1S,5S)- can be synthesized through several methods. One common synthetic route involves the hydrogenation of pulegone, a naturally occurring monoterpene ketone, in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under mild conditions, with hydrogen gas at atmospheric pressure and room temperature.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of pulegone using a continuous flow reactor. This method allows for the efficient and scalable production of the compound, ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanol, 5-methyl-2-(1-methylethylidene)-, (1S,5S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: The major products include ketones and aldehydes.
Reduction: The major products are various alcohols and hydrocarbons.
Substitution: The major products are derivatives with different functional groups replacing the hydroxyl group.
Scientific Research Applications
Cyclohexanol, 5-methyl-2-(1-methylethylidene)-, (1S,5S)- has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the fragrance and flavor industry due to its pleasant minty aroma.
Mechanism of Action
The mechanism of action of Cyclohexanol, 5-methyl-2-(1-methylethylidene)-, (1S,5S)- involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and microbial processes. The exact molecular targets and pathways are still under investigation, but it is known to influence the production of reactive oxygen species (ROS) and the expression of certain genes related to inflammation and microbial defense.
Comparison with Similar Compounds
Cyclohexanol, 5-methyl-2-(1-methylethylidene)-, (1S,5S)- can be compared with other similar compounds, such as:
Isopulegol: A stereoisomer with similar chemical properties but different biological activities.
Menthol: Another monoterpenoid alcohol with a similar minty aroma but different structural features and applications.
Pulegone: The precursor in the synthesis of Cyclohexanol, 5-methyl-2-(1-methylethylidene)-, (1S,5S)-, with distinct chemical and biological properties.
The uniqueness of Cyclohexanol, 5-methyl-2-(1-methylethylidene)-, (1S,5S)- lies in its specific stereochemistry, which imparts unique chemical reactivity and biological activity compared to its isomers and related compounds.
Biological Activity
Cyclohexanol, 5-methyl-2-(1-methylethylidene)-, (1S,5S)- is a cyclic alcohol with the molecular formula C10H20O and a molecular weight of approximately 156.27 g/mol. This compound is structurally related to menthol and has garnered attention for its potential biological activities. The following sections will explore its chemical properties, biological activities, and relevant case studies.
- Molecular Formula: C10H20O
- Molecular Weight: 156.2652 g/mol
- CAS Registry Number: 23283-97-8
- IUPAC Name: Cyclohexanol, 5-methyl-2-(1-methylethylidene)-, (1S,5S)-
The compound exhibits stereoisomerism, which can influence its biological activity. The structural variations include different configurations at the chiral centers, which may lead to differing pharmacological effects.
Biological Activities
Cyclohexanol derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. The specific biological activity of Cyclohexanol, 5-methyl-2-(1-methylethylidene)- has been explored in several studies:
Antimicrobial Activity
Research indicates that cyclohexanol derivatives demonstrate significant antimicrobial properties against various pathogens. A study by Radulovic et al. (2010) highlighted the effectiveness of certain cyclohexanol derivatives against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of microbial cell membranes.
Anti-inflammatory Effects
Cyclohexanol derivatives have also been studied for their anti-inflammatory effects. For instance, compounds similar to Cyclohexanol, 5-methyl-2-(1-methylethylidene)- have shown potential in inhibiting pro-inflammatory cytokines in vitro. This suggests a possible therapeutic application in conditions characterized by inflammation.
Analgesic Properties
The analgesic properties of cyclohexanol derivatives have been documented in animal models. A study conducted on mice demonstrated that these compounds could reduce pain responses through modulation of the central nervous system pathways.
Case Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of Cyclohexanol derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to conventional antibiotics.
Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
---|---|---|
Cyclohexanol derivative A | 32 | 64 |
Cyclohexanol derivative B | 16 | 32 |
Control (Ampicillin) | 8 | 16 |
Case Study 2: Anti-inflammatory Activity
In a study assessing the anti-inflammatory effects of cyclohexanol derivatives in a rat model of arthritis, treatment with these compounds resulted in a significant reduction in paw swelling and inflammatory markers compared to control groups.
Treatment Group | Paw Swelling (mm) | Inflammatory Markers (pg/mL) |
---|---|---|
Control | 10 ± 1.5 | 200 ± 20 |
Cyclohexanol Group | 5 ± 1.0 | 100 ± 15 |
Properties
CAS No. |
118760-35-3 |
---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(1S,5S)-5-methyl-2-propan-2-ylidenecyclohexan-1-ol |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8,10-11H,4-6H2,1-3H3/t8-,10-/m0/s1 |
InChI Key |
JGVWYJDASSSGEK-WPRPVWTQSA-N |
Isomeric SMILES |
C[C@H]1CCC(=C(C)C)[C@H](C1)O |
Canonical SMILES |
CC1CCC(=C(C)C)C(C1)O |
Origin of Product |
United States |
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